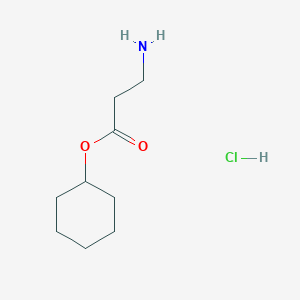

Cyclohexyl 3-aminopropanoate hydrochloride

説明

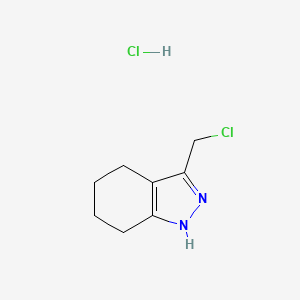

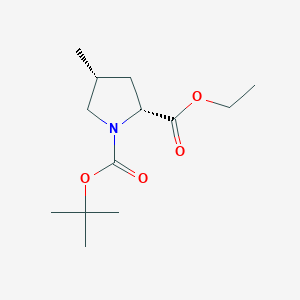

Molecular Structure Analysis

The InChI code for Cyclohexyl 3-aminopropanoate hydrochloride is1S/C9H17NO2.ClH/c10-7-6-9(11)12-8-4-2-1-3-5-8;/h8H,1-7,10H2;1H . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis

Cyclohexyl 3-aminopropanoate hydrochloride is a white crystalline powder. It has a molecular weight of 207.7 g/mol. The compound is stored at room temperature .科学的研究の応用

Synthesis of Cyclohexyl Derivatives

Cyclohexyl 3-aminopropanoate hydrochloride serves as a starting material for the synthesis of various cyclohexyl derivatives. These derivatives are crucial in the development of new pharmaceuticals and agrochemicals. The compound’s reactivity allows for further functionalization, leading to a wide array of cyclohexyl-based molecules with potential biological activity .

Enantioselective Catalysis

The structure of Cyclohexyl 3-aminopropanoate hydrochloride, particularly the presence of the dicyclohexylamino substituent, is significant in enantioselective catalysis. It has been used in studies to understand the role of such substituents in mediating reaction rates and selectivity, which is vital for producing chiral molecules in a controlled manner .

Material Science Applications

In material science, Cyclohexyl 3-aminopropanoate hydrochloride can be used to modify the properties of materials at a molecular level. Its incorporation into polymers can influence the physical characteristics such as flexibility, strength, and resistance to degradation, which are essential parameters in material engineering .

Chemical Synthesis

This compound is also employed in chemical synthesis as an intermediate. It can participate in various chemical reactions, including esterification and amidation, to produce compounds that have applications in different industries, ranging from cosmetics to coatings .

Analytical Chemistry

In analytical chemistry, Cyclohexyl 3-aminopropanoate hydrochloride can be used as a standard or reference compound. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods .

Chromatography

The compound’s unique structure makes it useful in chromatography, particularly in the separation of complex mixtures. It can act as a stationary phase modifier or be part of the mobile phase to improve the resolution of analytes during the chromatographic process .

Safety and Hazards

Cyclohexyl 3-aminopropanoate hydrochloride is classified under GHS07. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

作用機序

Target of Action

The primary targets of Cyclohexyl 3-aminopropanoate hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Mode of Action

It is known that amines can react with strong acids such as hydrochloric acid to form ammonium salts . This suggests that Cyclohexyl 3-aminopropanoate hydrochloride may interact with its targets through similar mechanisms.

Pharmacokinetics

These properties will have a significant impact on the bioavailability of the compound, influencing how much of the drug reaches its targets and how long it remains active in the body .

Result of Action

The molecular and cellular effects of Cyclohexyl 3-aminopropanoate hydrochloride’s action are currently unknown. As research progresses, we will gain a better understanding of how this compound affects cells and tissues at the molecular level .

Action Environment

The action, efficacy, and stability of Cyclohexyl 3-aminopropanoate hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemicals or drugs, and physical conditions such as temperature and pressure .

特性

IUPAC Name |

cyclohexyl 3-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c10-7-6-9(11)12-8-4-2-1-3-5-8;/h8H,1-7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWBJOOSUVBSAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1458407.png)

![3-chloro-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1458408.png)

![diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate](/img/structure/B1458426.png)

![N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1458429.png)